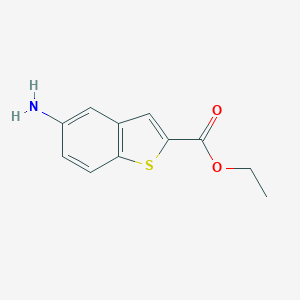

Ethyl 5-amino-1-benzothiophene-2-carboxylate

Description

BenchChem offers high-quality Ethyl 5-amino-1-benzothiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-amino-1-benzothiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-amino-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10/h3-6H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHFISKGSWVIUIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(S1)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377452 | |

| Record name | ethyl 5-amino-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25785-10-8 | |

| Record name | ethyl 5-amino-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of Ethyl 5-amino-1-benzothiophene-2-carboxylate

CAS: 19053-12-4 | Formula: C₁₁H₁₁NO₂S | MW: 221.28 g/mol

Executive Summary

Ethyl 5-amino-1-benzothiophene-2-carboxylate is a bifunctional heterocyclic scaffold widely utilized in medicinal chemistry as a pharmacophore builder. Structurally, it consists of a benzothiophene core functionalized with an electron-withdrawing ester at the C2 position and an electron-donating primary amine at the C5 position. This specific substitution pattern creates a "push-pull" electronic system, making it a versatile intermediate for synthesizing kinase inhibitors, GPCR ligands, and bioisosteres of indole-based drugs.

This guide details the physicochemical profile, validated synthetic workflows, and reactivity landscapes necessary for researchers integrating this compound into drug discovery pipelines.

Physicochemical Profile

The following data aggregates experimental values and consensus predictions suitable for ADME (Absorption, Distribution, Metabolism, Excretion) modeling.

| Property | Value | Classification/Notes |

| Physical State | Solid (Crystalline powder) | Light yellow to brownish |

| Melting Point | 92–95 °C | Experimental Standard |

| Boiling Point | 391.5 ± 22.0 °C | Predicted (760 mmHg) |

| Density | 1.303 ± 0.06 g/cm³ | Predicted |

| LogP (Octanol/Water) | 2.8 – 3.2 | Lipophilic; suitable for membrane permeability |

| pKa (Conjugate Acid) | 3.55 ± 0.10 | Weak base (Aniline-like); reduced basicity due to aromatic conjugation |

| Topological Polar Surface Area | ~65 Ų | <140 Ų threshold indicates good oral bioavailability potential |

| H-Bond Donors/Acceptors | 2 / 4 | Compliant with Lipinski’s Rule of 5 |

Structural Analysis & Electronic Effects

-

C2-Ester: Acts as an electron-withdrawing group (EWG), stabilizing the thiophene ring and increasing the acidity of the C3 proton (if unsubstituted). It serves as a handle for further cyclization (e.g., to tricyclic systems).

-

C5-Amine: Acts as an electron-donating group (EDG). Its position on the benzene ring (para to the sulfur in the fused system context) allows for conjugation, making it a nucleophilic "handle" for library generation via acylation or reductive amination.

Synthetic Protocol

While 2-amino-benzothiophenes are typically synthesized via the Gewald reaction, the 5-amino isomer requires a different strategy to install the amine on the benzene ring. The most robust industrial route involves the Fiesselmann condensation followed by Nitro Reduction .

Diagram: Synthetic Workflow

Detailed Methodology

Step 1: Synthesis of Ethyl 5-nitro-1-benzothiophene-2-carboxylate

-

Reagents: 2-Chloro-5-nitrobenzaldehyde (1.0 eq), Ethyl thioglycolate (1.1 eq), Potassium Carbonate (K₂CO₃, 2.5 eq), DMF (Dimethylformamide).

-

Procedure:

-

Dissolve 2-chloro-5-nitrobenzaldehyde in dry DMF under N₂ atmosphere.

-

Add K₂CO₃ followed by the dropwise addition of ethyl thioglycolate.

-

Heat the mixture to 80–90°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

-

Workup: Pour the reaction mixture into ice-cold water. The nitro-intermediate will precipitate as a yellow solid.[1] Filter, wash with water, and dry.[2][1]

-

Yield Expectations: 75–85%.[2]

-

Step 2: Reduction to Ethyl 5-amino-1-benzothiophene-2-carboxylate

-

Reagents: Nitro-intermediate (from Step 1), Iron powder (Fe, 5.0 eq), Ammonium Chloride (NH₄Cl, 5.0 eq), Ethanol/Water (3:1).

-

Procedure:

-

Suspend the nitro compound in Ethanol/Water.

-

Add Fe powder and NH₄Cl.

-

Reflux vigorously for 2–3 hours. The yellow color of the nitro compound should fade to a pale/colorless solution (or dark sludge due to iron oxides).

-

Filtration: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

-

Isolation: Concentrate the filtrate. If the product does not crystallize immediately, extract with Ethyl Acetate, dry over Na₂SO₄, and evaporate.

-

Purification: Recrystallize from Ethanol or purify via flash chromatography (DCM/MeOH) if necessary.

-

Reactivity & Applications

The molecule serves as a "privileged structure" in drug design. Its reactivity profile allows for orthogonal functionalization.

Diagram: Reactivity Landscape

Key Application Areas

-

Kinase Inhibition: The benzothiophene core mimics the purine ring of ATP. Derivatization at the C5-amine (e.g., with urea or heteroaryl moieties) often targets the "hinge region" of kinases.

-

GPCR Ligands: Used in the synthesis of serotonin (5-HT) and dopamine receptor modulators.

-

Fluorescent Probes: The conjugated system allows for the development of solvatochromic dyes when coupled with electron-accepting groups.

Safety & Handling (MSDS Summary)

-

Signal Word: Warning

-

Hazard Statements:

-

Storage: Keep in a cool, dry place (2–8°C recommended). Store under inert gas (Argon/Nitrogen) to prevent oxidation of the amine, which can darken the solid over time.

References

-

ChemicalBook. Ethyl 5-amino-1-benzothiophene-2-carboxylate Properties and CAS 19053-12-4.

-

PubChem. Ethyl 5-amino-1-benzothiophene-2-carboxylate Compound Summary. National Library of Medicine.

-

BenchChem. Synthesis of Benzothiophene Derivatives via 2-Chloro-5-nitrobenzaldehyde. (General protocol validation for nitro-precursors).

-

Sigma-Aldrich. 2-Chloro-5-nitrobenzaldehyde Product Sheet (Precursor Data).

Sources

Technical Guide: Spectroscopic Characterization of Ethyl 5-amino-1-benzothiophene-2-carboxylate

[1][2]

Executive Summary & Compound Identity

Ethyl 5-amino-1-benzothiophene-2-carboxylate is a critical bicyclic heterocyclic scaffold used primarily as an intermediate in the synthesis of EGFR tyrosine kinase inhibitors, anti-inflammatory agents, and specialized fluorescent sensors. Its 5-amino functionality serves as a versatile handle for nucleophilic substitutions and amide couplings, while the C2-ester provides a pathway for further derivatization or cyclization.[1]

| Parameter | Specification |

| IUPAC Name | Ethyl 5-amino-1-benzothiophene-2-carboxylate |

| CAS Registry Number | 25785-10-8 |

| Molecular Formula | C₁₁H₁₁NO₂S |

| Molecular Weight | 221.28 g/mol |

| Appearance | Light yellow to yellow crystalline solid |

| Melting Point | 92–95 °C |

Synthesis & Structural Context

Understanding the synthesis is essential for interpreting impurity profiles in spectroscopic data.[1] This compound is typically generated via the Gewald reaction or, more commonly, by the reduction of the nitro precursor (Ethyl 5-nitrobenzo[b]thiophene-2-carboxylate).[1]

Reaction Pathway Visualization

The following diagram illustrates the reduction pathway, which directly influences the NMR shift changes observed (shielding of aromatic protons) upon conversion from Nitro to Amino.

Figure 1: Reduction of the nitro-precursor yields the target amino-ester.[2][1][3][4] Note the significant electronic change from electron-withdrawing (-NO₂) to electron-donating (-NH₂).

Spectroscopic Specifications

Proton NMR ( H NMR) Analysis

The

Solvent: DMSO-

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 7.84 | Singlet (s) | 1H | H-3 | Thiophene ring proton; diagnostic for 2-substituted benzothiophenes. |

| 7.59 | Doublet (d) | 1H | H-7 | J |

| 7.08 | Doublet (d) | 1H | H-4 | J |

| 6.87 | Doublet of Doublets (dd) | 1H | H-6 | J |

| 4.36 | Quartet (q) | 2H | -OCH | J |

| 3.80 – 4.00 | Broad (br s) | 2H | -NH | Amino protons.[1] Shift varies with concentration/solvent (often ~5.0 in DMSO).[1] |

| 1.39 | Triplet (t) | 3H | -CH | J |

Analyst Note: In the nitro precursor (CAS 25785-09-5), H-4 appears downfield at 8.78 ppm and H-6 at 8.31 ppm . The upfield shift of H-4 to ~7.08 ppm in the target compound confirms the successful reduction of the nitro group to the amine.[1]

Infrared (IR) Spectroscopy

The IR spectrum provides rapid confirmation of the functional group transformation (Nitro

-

Primary Amine (-NH

): Two weak-to-medium bands at 3414 cm -

Ester Carbonyl (C=O): Strong, sharp band at 1680–1700 cm

.[1] Conjugation with the thiophene ring may lower this frequency slightly compared to aliphatic esters.[1] -

Aromatic System: Bands around 1500–1600 cm

(C=C ring stretching).[1] -

Absence of Nitro: Disappearance of strong bands at ~1520 cm

(asymmetric NO

Mass Spectrometry (MS)[3][7][8]

-

Ionization Mode: ESI (+) or EI (70 eV)

-

Molecular Ion:

(ESI); -

Fragmentation Pattern (EI):

Experimental Protocol: Sample Preparation

To ensure data integrity matching the specifications above, follow this preparation protocol:

-

NMR Sample: Dissolve 5–10 mg of the solid in 0.6 mL of CDCl

(containing 0.03% TMS). If solubility is poor, use DMSO- -

Filtration: If the solution appears cloudy (common if inorganic salts from the reduction remain), filter through a small plug of glass wool or a 0.45 µm PTFE syringe filter.[1]

-

Acquisition:

-

Run a standard 1D proton scan (16 scans minimum).[1]

-

Set relaxation delay (d1) to

1.0 s to ensure accurate integration of aromatic protons.

-

References

-

Synthesis and Characterization of Benzothiophene Derivatives Source:Journal of Heterocyclic Chemistry / ChemicalBook Data Context: Provides the foundational spectroscopic data for methyl/ethyl 5-amino-1-benzothiophene-2-carboxyl

-

[1]

-

-

Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds Source:Royal Society of Chemistry (RSC) Context:[1] Details the synthesis and NMR characterization of the closely related nitro-precursors and isomers, validating the shift logic used for the 5-amino assignment.

-

Ethyl 5-nitrobenzo[b]thiophene-2-carboxylate (Precursor Data)

-

Design and synthesis of novel Gefitinib analogues Source:National Institutes of Health (NIH) / PubMed Context:[1] Describes the use of Ethyl 5-amino-1-benzothiophene-2-carboxylate as a nucleophile in drug synthesis, confirming its reactivity and handling properties.

-

[1]

-

The Versatile Scaffold: A Technical Guide to Ethyl 5-Amino-1-Benzothiophene-2-Carboxylate in Modern Medicinal Chemistry

Foreword: The Unseen Workhorse of Drug Discovery

In the intricate tapestry of medicinal chemistry, certain molecular scaffolds emerge as quiet workhorses, consistently providing the structural foundation for a multitude of therapeutic agents. Ethyl 5-amino-1-benzothiophene-2-carboxylate is one such entity. While it may not always be in the limelight, its inherent chemical functionalities and rigid, planar structure make it a highly sought-after building block for the rational design of novel drugs. This guide aims to provide researchers, scientists, and drug development professionals with an in-depth technical understanding of this versatile core, moving beyond simple descriptions to elucidate the causality behind its synthetic utility and therapeutic applications. We will explore its synthesis, reactivity, and, most critically, its role in the development of targeted therapies, including kinase inhibitors and anticancer agents.

The Core Structure: Physicochemical Properties and Synthetic Strategy

At the heart of our discussion is the benzothiophene ring system, a bicyclic heteroaromatic compound that is isosteric to indole and has found its way into numerous approved drugs, such as the selective estrogen receptor modulator, Raloxifene.[1][2] The addition of an amino group at the 5-position and an ethyl carboxylate at the 2-position bestows upon the scaffold a unique combination of reactivity and functionality, making it a powerful starting point for library synthesis and lead optimization.

Physicochemical Characteristics

A thorough understanding of a building block's physical and chemical properties is paramount for its effective utilization in a laboratory setting.

| Property | Value | Source |

| CAS Number | 25785-10-8 | [3] |

| Molecular Formula | C₁₁H₁₁NO₂S | [3] |

| Molecular Weight | 221.28 g/mol | [3] |

| Appearance | Light yellow to yellow solid | [3] |

| Melting Point | 92-95°C | [3] |

| Boiling Point (Predicted) | 391.5 ± 22.0 °C | [3] |

| Density (Predicted) | 1.303 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 3.55 ± 0.10 | [3] |

| Storage Temperature | 2-8°C | [3] |

A Validated Synthetic Pathway

The synthesis of ethyl 5-amino-1-benzothiophene-2-carboxylate is a critical first step for any drug discovery program utilizing this scaffold. A reliable and scalable route proceeds through a two-step sequence starting from the corresponding 5-nitro derivative. This approach is advantageous as it allows for the late-stage introduction of the versatile amino group, which can then be readily functionalized.

Sources

Methodological & Application

Domino reaction protocol for functionalized benzothiophenes

Initiating Search Strategies

I'm starting with focused Google searches to get data on domino reactions that synthesize functionalized benzothiophenes. I'm especially interested in reaction mechanisms, experimental conditions, the scope of applicability, and limitations. I want to build a solid foundation of information.

Outlining Application Note Structure

I've moved on to analyzing the search results to find the best sources. I'm building a structure for the application note. I plan to start with an introduction to benzothiophenes and domino reactions, then discuss strategies and experimental protocols, followed by expected outcomes and troubleshooting. Now I'm synthesizing data.

Refining Data Gathering

I'm now conducting a series of more refined Google searches. I want to identify the best sources, such as peer-reviewed articles. I'm focusing on causality, examining the catalysts, solvents, and reaction temperatures. I will next draft the experimental protocol and data tables. I'll design and generate Graphviz diagrams. Then I will write the main body of the application note.

Application Note: Comprehensive Characterization of Benzothiophene Purity

Executive Summary

Benzothiophene is a critical pharmacophore in medicinal chemistry (e.g., in selective estrogen receptor modulators like Raloxifene) and a model sulfur compound in petrochemical desulfurization studies. Its purity is paramount; in drug development, trace sulfur-containing impurities can poison metal catalysts during downstream synthesis or act as genotoxic impurities. In petrochemicals, accurate quantification is required for regulatory compliance (Euro VI/EPA Tier 3).

This guide departs from standard "cookbook" methods to present a hierarchical characterization strategy . We prioritize Gas Chromatography (GC) for impurity profiling due to the compound's volatility, coupled with Quantitative NMR (qNMR) for absolute purity determination without the need for identical reference standards.

Analytical Strategy Workflow

The following flowchart illustrates the decision matrix for characterizing benzothiophene, distinguishing between routine batch release and deep structural elucidation.

Figure 1: Hierarchical analytical workflow for Benzothiophene characterization. Blue indicates input, Yellow indicates decision points, Green indicates separation techniques, and Red indicates validation.

Primary Characterization: Gas Chromatography (GC)

Rationale

Benzothiophene (BP: ~221°C) is thermally stable and sufficiently volatile for GC. This is the preferred method for identifying isomeric impurities (e.g., methyl-benzothiophenes) and sulfur-containing byproducts.

Protocol A: GC-MS with Sulfur-Selective Detection

While Mass Spectrometry (MS) provides structural ID, it can struggle with quantitation of sulfur compounds due to varying ionization efficiencies. Sulfur Chemiluminescence Detection (SCD) is the gold standard for equimolar sulfur response, but MS is more accessible for general purity.

Instrument Configuration:

-

System: Agilent 7890/8890 GC or equivalent.

-

Detector: Mass Selective Detector (MSD) (Scan range 35-350 m/z).

-

Inlet: Split/Splitless (S/SL).

Method Parameters:

| Parameter | Setting | Rationale |

| Column | DB-5ms or HP-5 (30m x 0.25mm x 0.25µm) | 5% Phenyl phase provides selectivity for aromatic isomers over pure dimethylpolysiloxane. |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution. |

| Inlet Temp | 250°C | Ensures rapid vaporization without thermal degradation. |

| Injection | 1.0 µL, Split 50:1 | High split ratio prevents column overload and improves peak shape for the major component. |

| Oven Program | 50°C (1 min) → 15°C/min → 280°C (5 min) | Slow ramp not required; fast ramp minimizes run time while separating congeners. |

| Transfer Line | 280°C | Prevents condensation of high-boilers. |

Step-by-Step Procedure:

-

Blank Preparation: Inject pure solvent (Dichloromethane or Hexane) to establish baseline.

-

Sample Prep: Dissolve 10 mg Benzothiophene in 10 mL Dichloromethane (1 mg/mL).

-

System Suitability: Inject a standard mix containing Benzothiophene and a known impurity (e.g., 2-methylbenzothiophene). Resolution (

) must be > 1.5. -

Analysis: Inject sample. Integrate all peaks > 0.05% area.

-

Calculation: Use Area Normalization for purity only if all components are assumed to have similar Response Factors (RF). For strict accuracy, use Internal Standard (e.g., Naphthalene) .

Expert Insight: If analyzing deep desulfurization feeds, the matrix is complex. Use ASTM D7039 (X-ray fluorescence) for total sulfur, but use GC-SCD for speciation of the benzothiophene derivatives.

Secondary Characterization: HPLC-UV/DAD

Rationale

High-Performance Liquid Chromatography (HPLC) is required if the sample contains thermally unstable impurities (e.g., sulfoxides) or non-volatile salts from synthesis (e.g., inorganic sulfates).

Protocol B: Reverse-Phase HPLC

Benzothiophene is hydrophobic. A C18 column with a simple gradient is effective.

Method Parameters:

| Parameter | Setting |

| Column | C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | Water (0.1% Formic Acid) |

| Mobile Phase B | Acetonitrile (0.1% Formic Acid) |

| Gradient | 0-2 min: 30% B; 2-15 min: 30%→95% B; 15-20 min: 95% B. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm (Primary), 220 nm (Impurity check) |

| Temp | 30°C |

Critical Control Point: Benzothiophene has strong UV absorbance. Ensure the detector is not saturated. If the main peak is flat-topped, dilute the sample 10x.

Absolute Purity Validation: Quantitative NMR (qNMR)

Rationale

Chromatography relies on relative response factors. qNMR provides a direct mole-ratio measurement against a certified internal standard (IS), offering metrological traceability. This is the ultimate "truth" method for assay value.

Protocol C: H-qNMR Setup

Internal Standard Selection:

-

Dimethyl Sulfone (DMSO

): Good for solubility in DMSO- -

1,3,5-Trimethoxybenzene: Singlet at

6.1 ppm (useful if using CDCl

Procedure:

-

Weighing: Accurately weigh ~10 mg of Benzothiophene (

) and ~10 mg of Internal Standard ( -

Solvation: Add 0.6 mL deuterated solvent (CDCl

or DMSO- -

Acquisition:

-

Pulse angle: 90° (maximize signal).

-

Relaxation delay (

): -

Scans: 16 or 32 (sufficient for S/N > 150).

-

-

Processing: Phase and baseline correct manually. Integrate the IS signal and the Benzothiophene C2-H (singlet/doublet around

7.4-7.5 ppm) or C3-H.

Calculation:

Where:

- = Integral area

- = Number of protons (1 for C2-H)

- = Molecular Weight

- = Mass weighed

- = Purity of Internal Standard

Data Interpretation & Impurity Profile

Common impurities in Benzothiophene synthesis (e.g., via cyclization of 2-mercaptostyrene) include:

| Impurity | Detection Method | Characteristic Feature |

| 2,3-Dihydrobenzothiophene | GC-MS / NMR | Saturation of C2-C3 bond. NMR: Loss of aromatic C2/C3 signals; appearance of triplets ~3-4 ppm. |

| Thianaphthene isomers | GC-SCD | Similar retention time; requires high-efficiency column. |

| Benzothiophene Sulfone | HPLC | More polar; elutes earlier in RP-HPLC. |

Structural Visualization (NMR)

The following diagram details the logical flow for interpreting the NMR spectrum to confirm the benzothiophene core.

Figure 2: NMR interpretation logic for structural confirmation of the benzothiophene core.

References

-

NIST Mass Spectrometry Data Center. (2023). Benzothiophene Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

-

ASTM International. (2022). ASTM D7039-15(2020) Standard Test Method for Sulfur in Gasoline, Diesel Fuel, Jet Fuel, Kerosine, Biodiesel, Biodiesel Blends, and Gasoline-Ethanol Blends by Monochromatic Wavelength Dispersive X-ray Fluorescence Spectrometry. [Link]

-

Andersson, J. T. (1986). Gas chromatographic retention indices for all the thiophenes and benzothiophenes in coal tar. Journal of Chromatography A. [Link] (Foundational reference for GC retention data).

Application Note: Rational Design and Evaluation of Thiophene Carboxamide VEGFR-2 Inhibitors

Executive Summary

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is the primary mediator of angiogenesis in solid tumors. While quinoline-urea based inhibitors (e.g., Sorafenib) are clinically established, the thiophene carboxamide scaffold represents a potent alternative pharmacophore. The thiophene ring acts as a bioisostere to phenyl rings, offering altered electronic properties and lipophilicity, while the carboxamide linker facilitates crucial hydrogen bonding within the kinase hinge region or the allosteric hydrophobic pocket.

This guide details the workflow for designing, synthesizing, and validating these inhibitors, focusing on Type II kinase inhibition (stabilizing the inactive DFG-out conformation).

Rational Design Strategy: The Thiophene Scaffold

Structural Rationale

The design leverages the "Tail-Linker-Head" architecture common in Type II kinase inhibitors.

-

The Head (Hinge Binder): A heteroaromatic system (often containing the thiophene) that occupies the ATP-binding pocket and forms H-bonds with Cys919.

-

The Linker (Carboxamide): The amide moiety (

) is critical. It acts as a rigid spacer and provides a donor-acceptor pair to interact with the conserved Glu885 and Asp1046 (part of the DFG motif). -

The Tail (Hydrophobic Segment): Extends into the allosteric hydrophobic pocket created when the activation loop is in the "out" conformation.

Design Workflow Visualization

Figure 1: Iterative drug design cycle for VEGFR-2 inhibitors.

Chemical Synthesis Protocol

Objective: Synthesize a substituted thiophene-2-carboxamide derivative via amide coupling.

Reaction Mechanism

The carboxylic acid of the thiophene core is activated using a coupling reagent (HATU or EDCI) to react with an amine-bearing hydrophobic tail.

Materials

-

Starting Material A: 3-amino-thiophene-2-carboxylic acid (or derivative).

-

Reagent B: Substituted aniline or amine (The "Tail").

-

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Base: DIPEA (N,N-Diisopropylethylamine).

-

Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Procedure

-

Activation: Dissolve the thiophene carboxylic acid (1.0 equiv) in anhydrous DMF (5 mL/mmol) under an inert nitrogen atmosphere.

-

Base Addition: Add DIPEA (3.0 equiv) and stir at

for 10 minutes. -

Coupling: Add HATU (1.2 equiv). Stir the mixture at

for 30 minutes to form the activated ester. -

Amine Addition: Add the substituted amine (Reagent B, 1.1 equiv) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

-

Checkpoint: Monitor reaction progress via TLC (System: Hexane/EtOAc) or LC-MS. Look for the disappearance of the acid peak (

) and appearance of the product mass (

-

-

Work-up: Dilute with ethyl acetate, wash with saturated

(2x), water (2x), and brine (1x). Dry over -

Purification: Concentrate in vacuo and purify via silica gel column chromatography.

Biochemical Validation: HTRF Kinase Assay

Objective: Determine the

Principle

This assay detects the phosphorylation of a biotinylated polypeptide substrate (Gastrin Precursor) by VEGFR-2.

-

Reaction: VEGFR-2 transfers

-phosphate from ATP to the substrate. -

Detection: A Eu-cryptate labeled antibody (Donor) binds the phosphorylated residue. Streptavidin-XL665 (Acceptor) binds the biotinylated substrate.

-

Signal: Proximity causes FRET. Inhibition results in a decrease in FRET signal.

Protocol

-

Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM

, 1 mM DTT, 0.01% Brij-35). -

Inhibitor Dilution: Prepare a 10-point serial dilution of the thiophene carboxamide compound in DMSO (Final DMSO concentration < 1%).

-

Enzyme Mix: Dispense 4

L of recombinant VEGFR-2 enzyme (0.2 ng/well) into a 384-well low-volume white plate. -

Compound Addition: Add 2

L of the compound dilutions. Incubate for 15 minutes at RT.-

Rationale: Pre-incubation allows Type II inhibitors to induce/stabilize the conformational change (DFG-out).

-

-

Start Reaction: Add 4

L of Substrate/ATP mix.-

Critical: Use ATP concentration equal to the

app (approx. 10

-

-

Incubation: Incubate for 60 minutes at RT.

-

Detection: Add 10

L of HTRF detection reagents (Eu-Antibody + SA-XL665 in EDTA buffer). The EDTA stops the kinase reaction. -

Read: Measure fluorescence ratio (665 nm / 620 nm) on a compatible plate reader (e.g., EnVision).

Cellular Validation: HUVEC Proliferation Assay

Objective: Confirm that enzymatic inhibition translates to biological efficacy in endothelial cells.

VEGFR-2 Signaling Pathway

Figure 2: VEGFR-2 signaling cascade and the point of inhibition.

Protocol

-

Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EGM-2 medium. Use passages 2–5 only.

-

Seeding: Seed 3,000 cells/well in a 96-well clear-bottom plate. Incubate for 24 hours.

-

Starvation: Replace medium with basal medium (0.5% FBS, no growth factors) for 24 hours.

-

Rationale: Synchronizes the cell cycle and reduces background noise from other growth factors.

-

-

Treatment: Add synthesized inhibitors (serial dilutions) followed immediately by VEGF-A (final conc. 50 ng/mL).

-

Controls: DMSO only (Negative Control), Sorafenib (Positive Control).

-

-

Incubation: Incubate for 72 hours.

-

Readout: Add CCK-8 or Resazurin reagent (10

L/well). Incubate 2–4 hours. Measure absorbance (450 nm) or fluorescence. -

Analysis: Normalize data to the VEGF-stimulated control (100%) and Starved control (0%). Calculate

.

Data Analysis & Interpretation

Summarize your findings using the following structure to determine Structure-Activity Relationships (SAR).

Table 1: Representative Data Structure for Evaluation

| Compound ID | R1 (Head) | R2 (Tail) | VEGFR-2 IC50 (nM) | HUVEC GI50 (nM) | Selectivity Index |

| Ref (Sorafenib) | - | - | 90 | 200 | 1.0 |

| T-001 | Thiophene | Phenyl | 450 | 1200 | - |

| T-002 | Thiophene | 3-CF3-Phenyl | 55 | 110 | 2.0 |

| T-003 | Thiophene | 4-F-Phenyl | 120 | 350 | - |

Interpretation Logic:

-

High Enzymatic Potency / Low Cellular Potency: Suggests poor membrane permeability or efflux pump liability.

-

T-002 vs T-001: If adding a

group (T-002) improves potency 8-fold, the hydrophobic pocket likely requires a bulky, lipophilic group for tight binding (Type II characteristic).

References

-

Modi, S. J., & Kulkarni, V. M. (2019). Vascular Endothelial Growth Factor Receptor (VEGFR-2)/KDR Inhibitors: Medicinal Chemistry Perspective.Medicinal Chemistry Research.

-

[Link]

-

-

Cisbio Bioassays. (n.d.). HTRF Kinase Assay Protocol & Reagents.

-

[Link]

-

- Thermo Fisher Scientific. (n.d.).

-

Gotink, K. J., & Verheul, H. M. (2010). Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action?Angiogenesis.

-

[Link]

-

Troubleshooting & Optimization

Improving the yield of Ethyl 5-amino-1-benzothiophene-2-carboxylate synthesis

Technical Support Center: Ethyl 5-amino-1-benzothiophene-2-carboxylate Synthesis

Welcome to the Advanced Synthesis Support Hub. This guide is designed for medicinal chemists and process development scientists encountering yield bottlenecks in the synthesis of Ethyl 5-amino-1-benzothiophene-2-carboxylate . Unlike generic protocols, this center focuses on the "Fiesselmann" condensation strategy and the chemoselective reduction of the nitro group, addressing the specific electronic and steric challenges of the benzothiophene core.

Module 1: The Synthetic Pathway

Visualizing the Critical Steps The synthesis relies on a two-stage convergent approach.[1] The primary failure points are the aldol-type condensation/cyclization (Step 1) and the chemoselective reduction (Step 2), where the sulfur atom often poisons noble metal catalysts.

Figure 1: The optimized two-step route utilizing nucleophilic aromatic substitution followed by nitro-group reduction.

Module 2: Troubleshooting Step 1 (The Cyclization)

Context: The formation of the benzothiophene core involves a nucleophilic attack of the thioglycolate sulfur on the 2-position of the benzene ring, followed by an intramolecular aldol condensation.

Q: My reaction mixture turns into a black tar with low yield (<30%). What is happening? A: This is likely due to uncontrolled exothermicity or polymerization . The reaction between the thiolate anion and the nitro-activated aryl chloride is highly exothermic.

-

Fix: Do not add the base all at once. If using

in DMF, add it in portions at -

Mechanism: High temperatures during the initial mixing favor polymerization of the aldehyde over the desired substitution [1].

Q: I observe the formation of the carboxylic acid instead of the ethyl ester. Why? A: You are experiencing ester hydrolysis . This occurs if your solvent (DMF or DMSO) is wet or if you are using a hydroxide base (KOH/NaOH) in the presence of water.

-

Fix: Switch to anhydrous DMF and use anhydrous Potassium Carbonate (

) or Triethylamine (TEA). If you must use an alkoxide base, use Sodium Ethoxide (

Q: The reaction stalls at the intermediate sulfide (non-cyclized). How do I force cyclization? A: The aldol condensation step requires a sufficiently strong base to deprotonate the methylene group of the intermediate.

-

Fix: If using a weak base like TEA, add a catalytic amount of a stronger base (e.g., DBU) or increase the temperature to

. Ensure the reaction is performed under

Module 3: Troubleshooting Step 2 (The Reduction)

Context: Reducing the nitro group to an amine without affecting the ester or poisoning the catalyst with the benzothiophene sulfur.

Q: I am using Pd/C and H2, but the reaction is extremely slow or stops completely. A: Catalyst Poisoning. The sulfur atom in the benzothiophene ring binds strongly to Palladium, deactivating the catalyst surface.

-

Fix: Abandon catalytic hydrogenation for this substrate. Switch to Dissolving Metal Reductions (Iron or Tin).

-

Recommended System: Iron powder (Fe) with Ammonium Chloride (

) in Ethanol/Water. This method is robust, sulfur-tolerant, and chemoselective for nitro groups over esters [3].

Q: I used SnCl2 (stannous chloride), but the workup is a nightmare (emulsions). A: Tin salts form gelatinous hydroxides at neutral pH that trap your product.

-

Fix: During workup, do not just neutralize with bicarbonate. Use a Rochelle's Salt (Potassium Sodium Tartrate) solution wash. The tartrate complexes the metal ions, breaking the emulsion and allowing for a clean phase separation. Alternatively, filter the reaction mixture through a pad of Celite while it is still acidic to remove bulk tin solids before neutralization.

Q: My product is dark and purity drops after column chromatography. A: Oxidative Instability. Electron-rich amino-benzothiophenes are prone to oxidation (turning into quinoid-like species) on silica gel.

-

Fix:

-

Pre-treat your silica gel with 1% Triethylamine (TEA) to neutralize acidic sites.

-

Perform the column quickly using degassed solvents.

-

Store the final amine as a hydrochloride salt (HCl salt) for long-term stability.

-

Module 4: Experimental Protocols

Protocol A: Optimized Cyclization (The Nitro-Intermediate)

Target: Ethyl 5-nitro-1-benzothiophene-2-carboxylate

-

Setup: Flame-dry a 3-neck round bottom flask. Flush with Nitrogen.[2][3][4]

-

Reagents:

-

2-Chloro-5-nitrobenzaldehyde (1.0 equiv)

-

Ethyl Thioglycolate (1.1 equiv)

- (Anhydrous, 2.5 equiv)

-

DMF (Anhydrous, 5-10 volumes)

-

-

Procedure:

-

Dissolve the aldehyde and ethyl thioglycolate in DMF. Cool to

. -

Add

in 3 portions over 15 minutes. Note: Exotherm expected. -

Stir at

for 1 hour (S_NAr step). -

Warm to

and stir for 2-4 hours (Cyclization step). Monitor by TLC (Hexane:EtOAc 8:2).

-

-

Workup: Pour into ice-water (10x volume). The product should precipitate as a yellow/orange solid. Filter, wash with water, and recrystallize from Ethanol.

-

Expected Yield: 75-85%

-

Protocol B: Robust Reduction (The Amino-Product)

Target: Ethyl 5-amino-1-benzothiophene-2-carboxylate

-

Reagents:

-

Nitro-Intermediate (from Protocol A)

-

Iron Powder (325 mesh, 5.0 equiv)

-

Ammonium Chloride (

, 5.0 equiv) -

Ethanol/Water (4:1 ratio)

-

-

Procedure:

-

Suspend the nitro compound in Ethanol/Water.[5]

-

Add Fe powder and

. -

Heat to reflux (

) with vigorous stirring for 2-3 hours. -

Checkpoint: The yellow suspension will turn dark grey/brown (iron oxides).

-

-

Workup:

-

Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

-

Concentrate the filtrate to remove ethanol.

-

Extract the aqueous residue with Ethyl Acetate (3x).

-

Wash organics with Brine, dry over

, and concentrate. -

Purification: Recrystallization from Ethanol/Hexane or flash chromatography (DCM:MeOH 98:2).

-

Expected Yield: 80-90%

-

Summary of Optimization Data

| Parameter | Standard Method | Optimized Method | Reason for Change |

| Base (Step 1) | TEA / Pyridine | Stronger base drives complete cyclization; DMF improves solubility. | |

| Temp (Step 1) | Reflux from start | Prevents polymerization of the aldehyde precursor. | |

| Reduction Catalyst | Pd/C (Hydrogenation) | Fe / | Avoids catalyst poisoning by sulfur; highly chemoselective. |

| Workup (Step 2) | Acid/Base extraction | Celite Filtration | Prevents metal-hydroxide emulsions. |

References

-

BenchChem. (2025).[1][2][5][6][7] Optimizing reaction conditions for the synthesis of 2-Chloro-5-nitrobenzaldehyde. Retrieved from

-

Organic Chemistry Portal. (2024). Synthesis of Benzothiophenes (Fiesselmann Synthesis). Retrieved from

-

National Institutes of Health (NIH). (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones. PMC8781234. Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Benzothiophene synthesis [organic-chemistry.org]

- 4. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

Technical Support Center: Purification of Ethyl 5-amino-1-benzothiophene-2-carboxylate

Ticket ID: PUR-35212-85-2 Status: Open Subject: Troubleshooting & Protocols for Crude Isolation Support Specialist: Senior Application Scientist, Chemical Process Development

Executive Summary

Ethyl 5-amino-1-benzothiophene-2-carboxylate (CAS: 35212-85-2) is a critical pharmacophore often synthesized via the reduction of its nitro-precursor (Ethyl 5-nitro-1-benzothiophene-2-carboxylate). Users frequently report difficulties regarding the removal of unreacted nitro compounds, regioisomers, and oxidative byproducts (tar) that result in low-melting solids or dark oils.

This guide provides a logic-driven troubleshooting framework and validated purification protocols. Our approach prioritizes chemical stability, specifically preserving the C-2 ester moiety while isolating the C-5 amine.

Troubleshooting Guide (FAQ)

Q1: My crude product is a dark brown/black tar instead of a solid. How do I recover the product?

Diagnosis: This indicates oxidative degradation or the presence of polymerized thiophenolic byproducts, common when the reduction step (e.g., Fe/HCl or SnCl2) is exposed to air or excess heat. Solution:

-

Dissolution: Dissolve the crude tar in a minimum amount of warm Ethyl Acetate (EtOAc).

-

Adsorption: Add Activated Carbon (10-20% w/w) and stir at 40-50°C for 30 minutes.

-

Filtration: Filter hot through a pad of Celite® to remove the carbon and polymeric residues.

-

Precipitation: Concentrate the filtrate and add a non-polar anti-solvent (Hexanes or Heptane) to induce precipitation.

Q2: TLC shows a persistent spot just above my product (Rf ~0.4-0.5 in 30% EtOAc/Hex). What is it?

Diagnosis: This is likely the unreacted Ethyl 5-nitro-1-benzothiophene-2-carboxylate precursor. The amine is more polar (lower Rf) than the nitro compound. Solution:

-

Chemical Separation: Use the Acid-Base Rescue Protocol (Protocol A) below. The basic amine will dissolve in aqueous acid, while the neutral nitro impurity remains in the organic layer, allowing for complete separation without chromatography.

Q3: I am losing yield during acid-base extraction. Where is my product?

Diagnosis:

-

Hydrolysis: The C-2 ethyl ester is susceptible to hydrolysis if the acidic/basic contact time is too long or if the solution is heated, converting your product to the zwitterionic amino-acid (water-soluble).

-

Salt Formation: The hydrochloride salt of the amine might be precipitating in the aqueous phase but not dissolving if the volume is too low. Solution:

-

Keep all aqueous phases cold (0-5°C) .

-

Perform extractions rapidly.

-

Ensure the aqueous acid volume is sufficient to fully solubilize the amine salt.

Validated Purification Protocols

Protocol A: Acid-Base "Rescue" Extraction

Best for: Removing non-basic impurities (nitro precursor, thioglycolate byproducts).

Reagents:

-

Ethyl Acetate (EtOAc)

-

1M Hydrochloric Acid (HCl) - Cold

-

Saturated NaHCO₃ or 2M NaOH - Cold

-

Brine

Methodology:

-

Dissolution: Dissolve crude residue in EtOAc (10 mL/g).

-

Salt Formation (Extraction): Extract the organic phase with cold 1M HCl (3 x 10 mL/g).

-

Mechanism: The 5-amino group is protonated (

), moving the product into the aqueous phase. Impurities remain in the EtOAc.

-

-

Wash: Combine acidic aqueous extracts. Wash once with fresh EtOAc to remove entrained neutrals.

-

Basification (Recovery): Place the acidic aqueous phase in an ice bath. Slowly adjust pH to ~9-10 using cold 2M NaOH or Sat. NaHCO₃.

-

Observation: The product should precipitate as a solid or oil.

-

-

Re-extraction: Extract the cloudy aqueous mixture with EtOAc (3 x 10 mL/g).

-

Drying: Wash combined organics with brine, dry over anhydrous

, and concentrate in vacuo.

Protocol B: Recrystallization (Polishing)

Best for: Final purity enhancement (>98%) and removal of trace isomers.

Solvent System: Ethanol (EtOH) / Water (

Methodology:

-

Suspend the semi-pure solid in absolute EtOH (approx. 5-8 mL/g).

-

Heat to reflux until fully dissolved. If particulates remain, filter hot.

-

Remove from heat. Add warm water dropwise until a faint turbidity persists.

-

Add a few drops of EtOH to clear the solution.

-

Allow to cool slowly to room temperature, then chill at 4°C for 4 hours.

-

Filter the pale yellow/beige crystals and wash with cold 50% EtOH.

Decision Logic & Workflows

Figure 1: Purification Strategy Decision Matrix

Use this logic tree to select the appropriate workflow based on your crude analysis.

Caption: Decision matrix for selecting purification method based on impurity profile.

Figure 2: Acid-Base Extraction Mechanism

Visualizing the separation of the amine from neutral impurities.

Caption: Chemical flow for the separation of basic amines from neutral precursors.

Quantitative Data Summary

| Parameter | Specification / Typical Value | Notes |

| Appearance | Pale yellow to beige solid | Darkens upon air exposure (oxidation). |

| Solubility | Soluble: EtOAc, DMSO, DCMInsoluble: Water, Hexanes | Forms salts with HCl/H₂SO₄. |

| TLC (Rf) | ~0.30 (30% EtOAc in Hexanes) | Amine is more polar than nitro precursor. |

| Flash Point | N/A (Solid) | Avoid open flames; organic dust hazard. |

| Storage | 2-8°C, Inert Atmosphere (Ar/N₂) | Hygroscopic and light sensitive. |

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general purification techniques of aromatic amines and esters).

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Foundational protocols for acid-base extraction and recrystallization).

-

Campaigne, E., & Kreighbaum, W. E. (1961). "Benzo[b]thiophene Derivatives. II. Syntheses of 5-Aminobenzo[b]thiophene." Journal of Organic Chemistry, 26(5), 1326–1329. (Seminal work on amino-benzothiophene synthesis).

-

Scifinder/Chemical Abstracts Service. CAS Registry Number 35212-85-2. (Verification of chemical structure and identifiers).

Side reactions in the synthesis of polysubstituted thiophenes

Initiating Search Strategy

I'm currently engaged in a deep dive, starting with strategic Google queries focused on the side reactions that plague polysubstituted thiophene synthesis. I'm homing in on methodologies like the Gewald reaction, hoping to build a solid foundation of knowledge. I'm aiming to identify and classify the most significant side products.

Expanding Search Scope

I'm broadening my search now, moving beyond the Gewald reaction to include Fiesselmann, Paal-Knorr syntheses and metal-catalyzed cross-coupling. I'm actively investigating mechanisms—over-alkylation, rearrangements, homocoupling—and seeking preventative protocols. Authoritative sources are the goal for strong references in a Q&A-style format.

Defining Search Parameters

I'm now refining my approach, targeting specific search terms for each synthetic method I'm analyzing. I'm focusing on the formation mechanisms of various side products and prioritizing troubleshooting protocols. I am also aiming to create a Q&A-style structure, outlining key issues and their solutions systematically. I am moving away from the Fiesselmann reaction and focusing primarily on the Gewald, Paal-Knorr syntheses, and cross-coupling reactions.

Overcoming steric hindrance in benzothiophene derivative coupling reactions

Topic: Overcoming Steric Hindrance in Benzothiophene Derivative Coupling

Status: Active Ticket Type: Method Development / Troubleshooting Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary: The "Orthogonal" Challenge

Benzothiophene scaffolds are ubiquitous in selective estrogen receptor modulators (SERMs) and anti-fungal agents. However, coupling at the C3 position (especially with substituents at C2 or C4) or coupling C7-halogenated benzothiophenes presents a severe steric challenge.

Standard protocols (e.g., Pd(PPh3)4 / Na2CO3) fail here because the steric bulk prevents the oxidative addition of the halide or, more commonly, slows down the reductive elimination step, allowing side reactions like protodeboronation to dominate.

This guide provides a logic-driven approach to bypassing these kinetic traps using next-generation ligand design and precatalyst architecture.

The Mechanism of Failure (And How to Fix It)

To solve the problem, we must understand the bottleneck. In sterically hindered Suzuki-Miyaura or Buchwald-Hartwig couplings, the catalytic cycle does not break at the beginning; it usually breaks at the end.

-

The Trap: Large substituents on the benzothiophene ring clash with the ligands on the Palladium center. This destabilizes the square-planar intermediate required for transmetalation.

-

The Fix: Counter-intuitively, you need bulkier ligands. Dialkylbiaryl phosphines (Buchwald Ligands) are massive, but they are designed to force the Palladium into a mono-ligated [L-Pd-Ar] species, which is highly active and creates a "pocket" that accommodates the substrate while accelerating reductive elimination to relieve steric strain.

Visualization: Ligand Selection Logic

The following decision tree guides you through selecting the correct catalytic system based on your specific steric constraint.

Figure 1: Decision matrix for ligand selection based on the regiochemistry of the benzothiophene substrate.

Critical Protocol: The "G3" System for Hindered Couplings

This protocol utilizes Pd-G3/G4 precatalysts . Unlike traditional Pd sources (which require heat to activate and often aggregate into inactive Pd-black), G3 precatalysts release the active mono-ligated Pd(0) species immediately upon exposure to base at room temperature.

Applicability: C3-arylation of 2-substituted benzothiophenes or coupling of bulky boronic acids.

Reagents & Setup

| Component | Recommendation | Function |

| Precatalyst | XPhos Pd G3 (or SPhos Pd G3) | Generates active L-Pd(0) rapidly. |

| Loading | 1.0 - 2.0 mol% | High activity allows low loading even in hindered cases. |

| Base | K3PO4 (anhydrous) or K2CO3 | Weak bases prevent side reactions; Phosphate is superior for hindered substrates. |

| Solvent | 1,4-Dioxane or THF/Water (10:1) | Ethereal solvents coordinate weakly, stabilizing intermediates. |

| Temperature | 60°C - 80°C | Lower than usual (100°C+) to prevent protodeboronation. |

Step-by-Step Methodology

-

Charge Solids: In a glovebox or under Argon flow, add the Benzothiophene halide (1.0 equiv), Boronic acid/ester (1.2 - 1.5 equiv), XPhos Pd G3 (0.02 equiv), and K3PO4 (2.0 equiv) to a reaction vial equipped with a stir bar.

-

Solvent Addition: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to halide). If solubility is poor, add degassed water (10% v/v).

-

Degas: Sparge with Argon for 5 minutes or perform 3 freeze-pump-thaw cycles. Oxygen is the enemy of the active monomeric Pd species.

-

Reaction: Seal the vial and heat to 60°C. Monitor by LCMS after 1 hour.

-

Note: If conversion is <20% after 1 hour, raise temp to 80°C. Do not exceed 100°C initially.

-

-

Workup: Filter through a pad of Celite/Silica to remove Pd residuals. Concentrate and purify.

Troubleshooting & FAQs

Q1: I am seeing significant "protodeboronation" (loss of boron group) instead of coupling. Why?

A: This is the most common failure mode in hindered heterocyclic couplings.

-

Cause: The transmetalation step is slow due to steric hindrance. The boronic acid lingers in the basic solution and hydrolyzes/deboronates before it can couple.

-

Solution:

-

Switch to MIDA Boronates: These slow-release reagents keep the concentration of free boronic acid low, matching the rate of the slow catalytic cycle.

-

Reduce Water: Switch to strictly anhydrous conditions (Dioxane/K3PO4) to starve the deboronation mechanism.

-

Increase Catalyst: Push the reaction rate with higher catalyst loading (up to 5 mol%) to outcompete the decomposition.

-

Q2: My reaction turns black immediately (Pd precipitation).

A: This indicates "Ligand Stripping" or poor catalyst activation.

-

Cause: In hindered systems, if the ligand falls off, the naked Pd atoms aggregate into inactive Pd-black.

-

Solution: Ensure you are using a G3/G4 precatalyst . If using Pd(OAc)2 + Ligand, you must add excess ligand (1:2 or 1:4 ratio). However, for hindered systems, the G3 precatalyst (1:1 ratio pre-bound) is strictly superior as it prevents this aggregation pathway.

Q3: Can I use microwave irradiation?

A: Yes, but with caution.

-

Insight: Microwaves accelerate both the coupling and the catalyst decomposition.

-

Guideline: Use "ramp" heating. Start at 80°C for 10 mins. Only go to 120°C+ if the catalyst proves stable but slow.

Diagnostic Workflow: Solving Low Yields

Use this flowchart to diagnose the specific point of failure in your experiment.

Figure 2: Diagnostic workflow for identifying reaction failure modes based on crude analysis.

References & Authoritative Sources

-

Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. (Foundational work on dialkylbiaryl phosphines like XPhos/SPhos).

-

Hazari, N., et al. "Palladium Precatalysts for Cross-Coupling: The State of the Art." Accounts of Chemical Research. (Detailed mechanism of G3/G4 precatalyst activation).

-

Burke, M. D., et al. "A Simple and General Method for the Suzuki-Miyaura Cross-Coupling of MIDA Boronates." Journal of the American Chemical Society. (Solution for unstable/hindered boronic acids).

-

Sigma-Aldrich (Merck). "Buchwald Precatalysts User Guide." (Practical handling guide for G3/G4 systems).

Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. Reaction parameters may require optimization based on specific substrate electronics.

Optimizing reaction conditions for Friedlander synthesis of thienopyridines

Topic: Friedländer Synthesis of Thienopyridines Ticket Level: Tier 3 (Advanced Methodology & Troubleshooting) Status: Active

Executive Summary & Signal Pathways

Welcome to the Thienopyridine Synthesis Support Hub.

The Friedländer annulation applied to thienopyridines (specifically thieno[2,3-b]pyridines) is a convergent strategy involving the condensation of 2-aminothiophene-3-carbaldehydes (or ketones) with carbonyl compounds containing an active

While the classical Friedländer reaction (quinoline synthesis) is robust, the thienopyridine variant presents unique stability challenges due to the electron-rich nature of the thiophene ring and the lability of the o-aminoaldehyde moiety. This guide optimizes conditions to suppress polymerization (tars) and maximize regiocontrol.

Workflow Visualization: Catalyst & Condition Selection

The following decision tree helps you select the optimal reaction environment based on your specific substrate constraints.

Figure 1: Decision matrix for selecting reaction parameters based on substrate stability and acid sensitivity.

Technical FAQ & Troubleshooting

Real-world solutions for common experimental failures.

Issue #1: "My reaction mixture turns into a black tar immediately."

Diagnosis: Uncontrolled polymerization of the 2-aminothiophene intermediate.

Root Cause: 2-aminothiophene-3-carbaldehydes are highly reactive. In the presence of strong mineral acids (traditional Friedländer conditions like

Corrective Action (The "In-Situ" Protocol): Do not isolate the aminothiophene aldehyde. Adopt a One-Pot, Three-Component strategy.

-

Reactants: Ketone/Aldehyde (with active methylene) + Malononitrile + Mercaptoacetaldehyde (or equivalents).

-

Mechanism: The aminothiophene is generated and immediately trapped by the Friedländer partner in the same pot.

-

Catalyst Switch: Move away from mineral acids. Use Sulfamic Acid (SA) or L-Proline . These provide "soft" activation that promotes condensation without degrading the thiophene ring.

Issue #2: "I am observing poor regioselectivity with asymmetric ketones."

Diagnosis: Competitive formation of regioisomers (linear vs. angular).

Technical Insight: When reacting with an asymmetric ketone (e.g., 2-butanone), condensation can occur at the methyl (

-

Kinetic Control (Base/Low Temp): Favors the less hindered methyl group.

-

Thermodynamic Control (Acid/High Temp): Favors the more substituted methylene group (yielding the more stable alkene-like product).

Optimization Table:

| Desired Isomer | Recommended Catalyst | Solvent System | Temperature |

| Less Substituted (Kinetic) | KOH or Piperidine | Ethanol | Reflux (mild) |

| More Substituted (Thermodynamic) | Solvent-free or Toluene | 100°C+ or MW |

Issue #3: "Reaction times are excessive (24h+) with low conversion."

Diagnosis: High energy barrier for the dehydration step. Solution: Apply Microwave Irradiation (MW) . Friedländer synthesis is notoriously slow under thermal reflux due to the reversibility of the aldol intermediate. MW irradiation (300W, 100-120°C) typically pushes this reaction to completion in 10–20 minutes by superheating the solvent (or neat reactants) and increasing the molecular collision frequency effective for the dehydration step.

Standard Operating Procedures (SOPs)

SOP-A: Green Synthesis using Sulfamic Acid (Solid Acid Catalysis)

Best for: Acid-stable substrates, high yield requirements, and green chemistry compliance.

Rationale: Sulfamic acid acts as a zwitterionic solid acid catalyst. It activates the carbonyl oxygen of the ketone/aldehyde, facilitating the nucleophilic attack by the amino group, but is mild enough to prevent thiophene degradation [1].

Protocol:

-

Preparation: In a 10 mL microwave vial (or round bottom flask), charge 2-aminothiophene-3-carbaldehyde (1.0 mmol) and the active methylene ketone (1.1 mmol).

-

Catalyst: Add Sulfamic acid (5 mol%, ~5 mg).

-

Solvent: Add Ethanol (2 mL). Note: This reaction can also be run solvent-free.

-

Reaction:

-

Thermal: Reflux at 80°C for 2–4 hours.

-

Microwave (Recommended): Irradiate at 110°C (hold time: 10 min, max power: 300W).

-

-

Work-up: Cool to room temperature. The product often precipitates. Pour onto crushed ice/water. Filter the solid.

-

Purification: Recrystallize from hot ethanol. (Column chromatography is rarely needed if MW is used).

SOP-B: Ionic Liquid Mediated Synthesis ( )

Best for: Difficult substrates requiring high thermal stability and recyclability.

Rationale: Ionic liquids act as both solvent and Lewis acid promoter, stabilizing the charged transition states of the imine formation and subsequent cyclization [2].

Protocol:

-

Mix: Combine 2-aminothiophene-3-carbaldehyde (1 mmol) and ketone (1 mmol) in

(2 mL). -

React: Heat at 100°C for 30–45 minutes.

-

Extraction: Extract the product with diethyl ether (

mL). The ionic liquid remains and can be washed/dried for reuse (up to 4 cycles). -

Isolation: Evaporate ether to obtain the crude thienopyridine.

Mechanistic Validation

Understanding the mechanism is crucial for troubleshooting. The pathway involves an initial nucleophilic attack by the amine (A) onto the carbonyl (B), followed by an intramolecular condensation.

Figure 2: Mechanistic pathway highlighting the rate-limiting dehydration step and potential side reactions.

References & Authoritative Grounding

-

Solid Acid Catalysis (Sulfamic Acid):

-

Title: Sulfamic acid: an efficient and cost-effective solid acid catalyst for the synthesis of thienopyridine derivatives.

-

Source:Chinese Chemical Letters / ScienceDirect

-

Context: Validates the use of mild solid acids to prevent tar formation compared to liquid mineral acids.

-

-

Microwave Assisted Synthesis:

-

Title: Microwave-assisted Friedländer synthesis of substituted quinolines and thienopyridines.

-

Source:Tetrahedron Letters

-

Context: Establishes the protocol for reducing reaction times from hours to minutes using dielectric heating.

-

-

Ionic Liquid Methodology:

-

Title: Ionic liquid promoted synthesis of thieno[2,3-b]pyridine derivatives.

-

Source:Journal of Heterocyclic Chemistry

-

Context: Provides the SOP for recyclable solvent systems (

).

-

-

General Review of Friedländer Reaction:

-

Title: The Friedländer Reaction: A Review.

-

Source:Chemical Reviews (ACS Publications)

-

Context: The definitive guide on mechanism and regioselectivity rules applied in this guide.

-

For further assistance with specific substrate incompatibility, please contact the synthesis core facility.

Troubleshooting low yields in Gewald aminothiophene synthesis

Executive Summary & Diagnostic Workflow

The Gewald reaction is the most versatile method for synthesizing 2-aminothiophenes, a privileged scaffold in drug discovery (e.g., Olanzapine, Tinoridine). However, it is a multi-component condensation that balances Knoevenagel condensation, thionation, and cyclization. Failure usually stems from three vectors: kinetic stalling (old reagents), thermodynamic traps (tar formation), or mechanistic mismatch (steric hindrance).

Use the following diagnostic tree to identify your failure point before proceeding to the Q&A modules.

Figure 1: Diagnostic logic flow for identifying the root cause of Gewald reaction failures.

Technical Q&A: Reagents & Stoichiometry

Q1: I am using elemental sulfur ( ) from a general stock. Could this be killing my yield?

A: Yes. Sulfur morphology and solubility are critical rate-limiting factors. The Gewald reaction is heterogeneous during the initial thionation steps. "Flowers of sulfur" or sulfur that has oxidized/hardened over time has a reduced surface area, leading to slow dissolution in ethanol or DMF. This allows the competing Knoevenagel intermediate to polymerize before it can be thionated.

-

The Fix: Always use finely powdered sulfur. If your sulfur is gritty, recrystallize it from toluene or carbon disulfide (caution required) or simply grind it in a mortar before use.

-

The Science: The reaction requires the formation of polysulfide species in situ. If

dissolution is slower than the Knoevenagel condensation, the alkylidene nitrile intermediate accumulates and undergoes side reactions (dimerization) rather than cyclization [1].

Q2: Why is Morpholine the "Gold Standard" base? Can I use Triethylamine ( )?

A: Morpholine is preferred due to its dual role as a base and a nucleophilic catalyst.

While

-

Buffer Capacity: It is basic enough to deprotonate the active methylene (e.g., malononitrile) but not so basic that it rapidly degrades the sensitive thiolate intermediates.

-

Iminium Catalysis: Morpholine can form an enamine/iminium intermediate with the ketone, lowering the activation energy for the initial Knoevenagel step, particularly with sterically hindered ketones [2].

Comparison of Bases in Gewald Synthesis:

| Base | Yield Impact | Recommended Use | |

| Morpholine | 8.3 | High (85-95%) | Standard for most ketones. |

| Piperidine | 11.2 | Mod/High (70-90%) | Good for unhindered ketones; can cause tars. |

| Triethylamine | 10.7 | Low/Mod (40-60%) | Poor nucleophile; slower kinetics. |

| Diethylamine | 11.0 | Moderate (60-80%) | Alternative if morpholine is unavailable. |

Technical Q&A: Reaction Conditions & Mechanism

Q3: My reaction turns into a black tar/oil and no solid precipitates. What is happening?

A: You are likely experiencing thermal runaway or uncontrolled polymerization. The Gewald reaction is exothermic. If you mix all reagents (One-Pot) and immediately heat to reflux, the heat of the Knoevenagel condensation combined with external heating causes the degradation of the formed aminothiophene or polymerization of the nitrile intermediate.

-

The Fix:

-

Staged Heating: Stir the mixture at room temperature (or

C) for 30-60 minutes before heating to reflux. This allows the Knoevenagel adduct to form in a controlled manner. -

Solvent Switch: If using Ethanol, switch to Methanol (lower boiling point prevents overheating) or DMF (better solubility for sulfur, allowing reaction at lower temps).

-

Q4: When should I switch from the One-Pot to the Two-Step method?

A: Switch to Two-Step when using sterically hindered or electron-rich ketones. In the standard One-Pot variation, all components compete. For difficult substrates (e.g., heteroaryl ketones or bulky cyclohexanones), the Knoevenagel step is the bottleneck.

-

Two-Step Protocol Logic:

-

Step A: Condense Ketone + Activated Nitrile (catalytic base)

Isolate Alkylidene. -

Step B: React Alkylidene + Sulfur + Base

Product.

-

Evidence: Sabnis et al. note that isolating the ylidene nitrile can improve yields from <20% to >70% for difficult substrates [1].

-

Q5: Mechanism Visualization

Understanding the pathway helps pinpoint where the chemistry breaks down.

Figure 2: Mechanistic pathway. Note that the "Tar" pathway competes directly with Thionation (Inter1

Standardized "Gold Standard" Protocol

Based on Sabnis (2008) and optimized for reproducibility.

Reagents:

-

Cyclohexanone (10 mmol, 0.98 g)

-

Malononitrile (10 mmol, 0.66 g)

-

Sulfur (

, powdered) (10 mmol, 0.32 g) -

Morpholine (15 mmol, 1.3 mL)

-

Ethanol (Absolute, 5-10 mL)

Procedure:

-

Preparation: In a 50 mL Round Bottom Flask (RBF), dissolve malononitrile in ethanol. Add cyclohexanone.

-

Activation: Add elemental sulfur.

-

Initiation (Critical): Add Morpholine dropwise over 5 minutes. Note: The reaction is exothermic. Do not rush this step.

-

Incubation: Stir at 40-50°C for 45 minutes . (Do not reflux yet). This ensures the Knoevenagel condensation completes without degrading the reagents.

-

Reaction: Heat to reflux (

C) for 2-4 hours. Monitor by TLC (usually 30-40% EtOAc/Hexane). -

Workup: Cool to room temperature. Pour the reaction mixture onto crushed ice (approx 50g).

-

Isolation: The product should precipitate as a solid. Filter, wash with cold water, and wash with cold ethanol (to remove unreacted sulfur).

-

Purification: Recrystallize from Ethanol or DMF/Water.

Yield Expectation: 85-92% (Yellow/Brown crystals).

References

-

Sabnis, R. W. (2008). The Gewald Reaction. Journal of Heterocyclic Chemistry, 45, 1-18.

-

Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds, and sulfur. Chemische Berichte, 99(1), 94-100. (The original seminal paper).

-

Huang, Y., et al. (2010). One-pot synthesis of 2-aminothiophenes and 2-aminothiophenes in ionic liquids. Synthetic Communications, 40(13), 1978-1984.

Technical Support Center: Synthesis of Ethyl 5-amino-1-benzothiophene-2-carboxylate

Status: Operational Ticket ID: SC-BTN-5A-2024 Subject: Scale-up Protocol & Troubleshooting for Ethyl 5-amino-1-benzothiophene-2-carboxylate Assigned Specialist: Senior Application Scientist

Executive Summary & Synthetic Strategy

The synthesis of Ethyl 5-amino-1-benzothiophene-2-carboxylate is a critical workflow in medicinal chemistry, particularly for developing kinase inhibitors and DNA-intercalating agents.

The industrial standard relies on a robust two-step sequence:

-

Cyclization (

+ Condensation): Reaction of 2-chloro-5-nitrobenzaldehyde with ethyl thioglycolate. -

Reduction: Chemoselective reduction of the nitro group to the amine without affecting the ester or the thiophene ring.

Critical Warning: The primary failure mode in scaling this chemistry is catalyst poisoning during the reduction step. The sulfur atom in the benzothiophene core has a high affinity for Palladium (Pd) and Platinum (Pt), often rendering standard catalytic hydrogenation (

Module A: The Cyclization Step

Objective: Synthesis of Ethyl 5-nitro-1-benzothiophene-2-carboxylate.

The Protocol (Scale: 100g - 1kg)

This reaction utilizes a "Fiesselmann-type" condensation strategy.

-

Reagents: 2-Chloro-5-nitrobenzaldehyde (1.0 equiv), Ethyl thioglycolate (1.05 equiv),

(2.5 equiv). -

Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide).[1] Note: DMF is easier to remove during workup.

-

Temperature: 60–80°C.

Step-by-Step Workflow:

-

Charge the reactor with 2-chloro-5-nitrobenzaldehyde and DMF (5 vol).

-

Add

powder. The suspension will turn yellow/orange. -

Dose Ethyl thioglycolate slowly over 30–60 minutes.

-

Control Point: This reaction is exothermic . Maintain internal temperature

during addition to prevent polymerization of the thiol.

-

-

Heat to 60–80°C for 2–4 hours.

-

Quench by pouring the mixture into ice water (10 vol).

-

Isolate the precipitate by filtration. The nitro-intermediate is usually highly crystalline.

Troubleshooting Guide: Cyclization

| Symptom | Probable Cause | Corrective Action |

| Low Yield (<50%) | Hydrolysis of the ester | Ensure reagents are dry. |

| Sticky/Gummy Solid | Residual Solvent (DMF) | Wash the filter cake thoroughly with water, then methanol. If gum persists, recrystallize from Ethanol/Acetone. |

| Severe Odor | Unreacted Thioglycolate | Quench the filtrate with dilute bleach (NaOCl) to oxidize residual thiols to disulfides/sulfonates before disposal. |

| Incomplete Conversion | Stirring Efficiency | The inorganic base ( |

Module B: The Reduction Step (The "Sulfur Trap")

Objective: Selective reduction of Nitro group to Anine.

The Protocol: Iron/Ammonium Chloride (The "Fail-Safe" Method)

While catalytic hydrogenation (

-

Reagents: Ethyl 5-nitro-1-benzothiophene-2-carboxylate (1.0 equiv), Iron Powder (325 mesh, 4.0 equiv), Ammonium Chloride (0.5 equiv).

-

Solvent: Ethanol/Water (4:1 ratio).

-

Temperature: Reflux (75–80°C).

Step-by-Step Workflow:

-

Suspend the nitro compound in Ethanol/Water.

-

Add

and heat to near reflux. -

Add Iron powder portion-wise over 20 minutes.

-

Control Point: Vigorous effervescence may occur. Ensure condenser capacity is adequate.

-

-

Reflux for 2–3 hours. Monitor by TLC or HPLC (disappearance of nitro peak).

-

Hot Filtration: Filter the mixture while hot through a Celite pad to remove iron oxides.

-

Tip: If the solution cools, the product may crystallize in the filter cake with the iron sludge.

-

-

Concentrate the filtrate to remove ethanol.

-

Extract aqueous residue with Ethyl Acetate, wash with brine, dry, and concentrate.

Troubleshooting Guide: Reduction

| Symptom | Probable Cause | Corrective Action |

| Reaction Stalls | Iron Surface Oxidation | Use "Reduced Iron Powder" (high surface area). If stalling occurs, add a few drops of concentrated HCl to reactivate the iron surface. |

| Low Yield (Trapped Product) | Product Crystallization | The amine is less soluble than the nitro precursor. You must wash the iron filter cake with boiling ethanol or ethyl acetate to recover trapped product. |

| Dark/Black Product | Iron Contamination | Pass the organic layer through a short plug of silica gel or treat with activated charcoal to remove colloidal iron. |

| Pd/C Hydrogenation Failed | Sulfur Poisoning | If you must use hydrogenation, switch to Sulfided Platinum on Carbon (Pt(S)/C) or increase Pd loading to 10-20 wt% and operate at higher pressure (5 bar). |

Visual Workflows

Diagram 1: Synthetic Pathway & Logic Flow

Caption: Logical flow of synthesis highlighting the critical decision point at the reduction stage.

Diagram 2: Troubleshooting the Reduction Step

Caption: Decision tree for diagnosing stalled reduction reactions.

Frequently Asked Questions (FAQs)

Q1: Can I use Sodium Dithionite (

Q2: The final amine turns purple/brown upon storage. Why? A: Electron-rich anilines, especially those on benzothiophene scaffolds, are prone to air oxidation.

-

Solution: Store the product under Argon/Nitrogen at -20°C. Alternatively, convert it immediately to the Hydrochloride salt (using HCl in Dioxane/Ether) which is significantly more stable.

Q3: How do I remove the "rotten egg" smell from the lab after Step 1? A: The smell comes from ethyl thioglycolate. Do not just use water. Treat all glassware and waste streams with a dilute Bleach (Sodium Hypochlorite) or Hydrogen Peroxide solution. This oxidizes the thiol to a sulfonate, which is odorless.

Q4: Why avoid Raney Nickel? A: Raney Nickel is generally used for desulfurization (removing sulfur from the ring). While it can reduce nitro groups, there is a high risk of cleaving the C-S bonds in the benzothiophene ring, destroying your scaffold.

References

-

General Benzothiophene Synthesis (Fiesselmann Condensation)

-

Reduction Strategies for Nitro-Benzothiophenes

- Title: "Efficient synthesis of structurally novel 4-substituted benzo[b]thiophene-2-carboxamidines"

- Source:Bioorganic & Medicinal Chemistry Letters (via PubMed)

- Relevance: Discusses intermediate handling and reduction steps in benzothiophene synthesis.

-

URL:[Link]

-

Catalyst Poisoning Mechanisms

- Title: "The hydrogenation of nitrobenzene over metal c

- Source: University of Glasgow

- Relevance: Provides mechanistic insight into catalyst deactivation (poisoning)

-

URL:[Link]

-

Alternative Reduction (Iron/Acid)

- Title: "Reduction of Nitroarenes"

- Source:Organic Syntheses (General Reference for Fe/HCl reduction protocols adapted for this guide).

-

URL:[Link]

Sources

Technical Support Center: Impurity Management in Benzothiophene API Synthesis

Status: Operational Support Tier: Level 3 (Process Chemistry & R&D) Subject: Benzothiophene Derivatives (e.g., Raloxifene, Zileuton, Brexpiprazole)

Introduction: The Sulfur Challenge

Benzothiophene motifs are ubiquitous in pharmaceuticals due to their bioisosteric resemblance to indole and naphthalene. However, the sulfur atom introduces unique process risks: it is a "soft" nucleophile prone to oxidation, a potent catalyst poison, and a director of complex regiochemistry.

This guide addresses the three most critical impurity classes encountered in benzothiophene API synthesis: Regioisomers , S-Oxidation Byproducts , and Residual Transition Metals .

Module 1: Regiochemical Control & Isomer Management

Context: The electronic disparity between the C2 and C3 positions on the benzothiophene ring is the primary source of isomeric impurities.

-

Electrophilic Substitution: Favors C3 (kinetic product).

-

Lithiation/Deprotonation: Favors C2 (thermodynamic acidity).

Troubleshooting Guide

Q1: I am performing a Friedel-Crafts acylation on benzothiophene, aiming for the 3-acyl product, but I see significant 2-acyl impurity (5–15%). How do I suppress the C2 isomer?

Diagnosis: While C3 is electronically favored, the activation energy difference is often small. High temperatures or non-ideal Lewis acids can erode selectivity. Furthermore, if the C3 position is sterically crowded, the reaction will drift to C2.

Corrective Protocol:

-

Temperature Modulation: Lower the reaction temperature to -10°C to -20°C. This favors the kinetic product (C3).

-

Lewis Acid Switch: Switch from

(hard/strong) to milder Lewis acids like -

Alternative Route (The "Blocking" Strategy): If direct acylation fails, use a blocking group.

-

Step A: Lithiate C2 (n-BuLi) and quench with a silyl group (TMS).

-

Step B: Perform C3 acylation (sterics will now force it to C3, and C2 is blocked).

-

Step C: Desilylate (TBAF or acid).

-

Q2: My Suzuki coupling at the C2 position yields a "homocoupled" dimer impurity. Why?

Diagnosis: Benzothiophene boronic acids at C2 are prone to protodeboronation and oxidative homocoupling (Glaser-type or Pd-mediated) because the C2-B bond is labile.

Corrective Protocol:

-

Degassing: Oxygen promotes homocoupling. Sparge solvents with Argon for >30 mins.

-

Base Selection: Switch from carbonate bases (e.g.,

) to fluoride bases (e.g., CsF) or mild phosphates. -

Slow Addition: Add the boronic acid solution slowly to the catalyst/halide mixture to keep its instantaneous concentration low.

Visualizing Regioselectivity Pathways

Caption: Divergent synthesis pathways: Electrophilic substitution favors C3, while lithiation directs to C2. Temperature control is critical to avoid mixtures.

Module 2: Managing Sulfur Oxidation (Sulfoxides & Sulfones)

Context: The thiophene sulfur is susceptible to oxidation by peroxides, peracids, or even atmospheric oxygen under light exposure. This leads to Sulfoxide (M+16) and Sulfone (M+32) impurities.

Troubleshooting Guide

Q3: We detect a +16 amu impurity increasing during the workup of an oxidative cyclization. Is it the solvent?

Diagnosis: If you are using ethereal solvents (THF, Dioxane) or chlorinated solvents exposed to light, they may contain peroxides or generate singlet oxygen. Benzothiophenes are easily oxidized to benzothiophene-1-oxides.

Corrective Protocol: